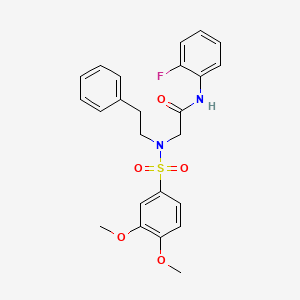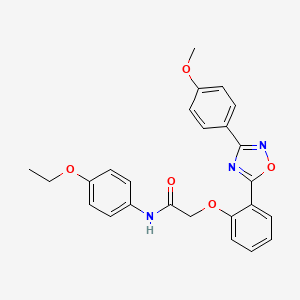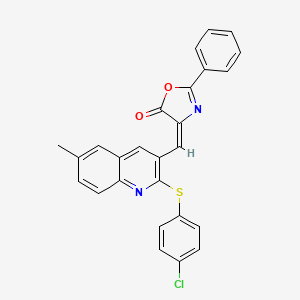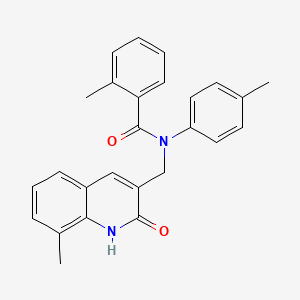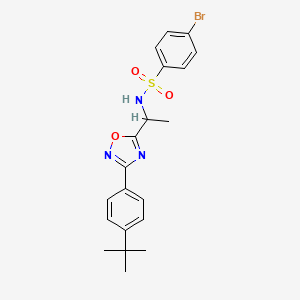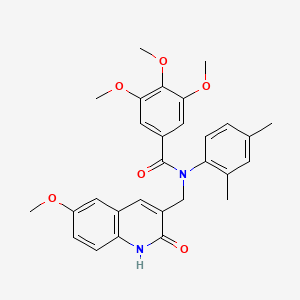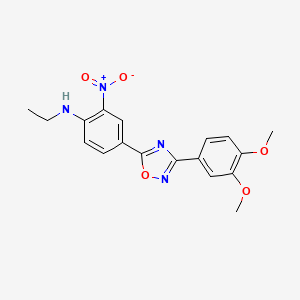
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline, also known as ODNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ODNP is a fluorescent probe that can be used to detect and measure the concentration of reactive oxygen species (ROS) in living cells and tissues. In
作用機序
The mechanism of action of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline is based on its ability to react with ROS. When 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline reacts with ROS, it undergoes a chemical change that results in the emission of fluorescence. This fluorescence can be detected and measured using specialized equipment, which allows researchers to quantify the concentration of ROS in a given sample.
Biochemical and physiological effects:
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline has been shown to have a number of biochemical and physiological effects. One of the most important effects of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline is its ability to protect cells and tissues from oxidative stress. Oxidative stress is a condition that occurs when the balance between ROS and antioxidant defenses is disrupted, leading to damage to cells and tissues. 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline can help to restore this balance by scavenging ROS and preventing them from causing damage.
実験室実験の利点と制限
One of the main advantages of using 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline in lab experiments is its high sensitivity and selectivity for ROS. 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline can detect and measure very low concentrations of ROS, which makes it a valuable tool for studying biological processes that are regulated by ROS. However, there are also some limitations to using 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline in lab experiments. For example, 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline is not suitable for use in living organisms, as it can be toxic at high concentrations.
将来の方向性
There are many potential future directions for research on 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline. One area of research that is currently being explored is the development of new fluorescent probes that can detect and measure other types of reactive molecules, such as reactive nitrogen species (RNS). Another area of research is the use of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline in the development of new therapies for diseases that are characterized by oxidative stress, such as cancer and neurodegenerative disorders. Overall, 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline is a promising compound that has the potential to make significant contributions to scientific research in a variety of fields.
合成法
The synthesis of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 3,4-dimethoxybenzaldehyde, ethylhydrazinecarboxylate, and 2-nitroaniline. These compounds are reacted together in the presence of various reagents to produce 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline. The synthesis of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline has a wide range of potential applications in scientific research. One of the most important applications of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline is as a fluorescent probe for the detection of ROS. ROS are highly reactive molecules that can cause damage to cells and tissues if they are not properly regulated. 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-ethyl-2-nitroaniline can be used to detect and measure ROS in living cells and tissues, which can help researchers better understand the role of ROS in various biological processes.
特性
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-4-19-13-7-5-12(9-14(13)22(23)24)18-20-17(21-27-18)11-6-8-15(25-2)16(10-11)26-3/h5-10,19H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSRAFJCYXPLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-2-nitroaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

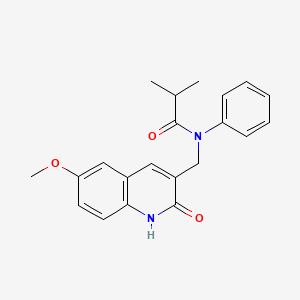

![2-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711982.png)
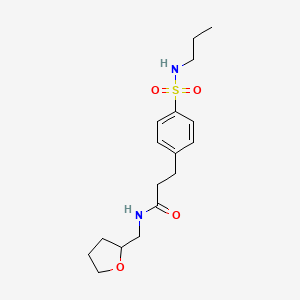
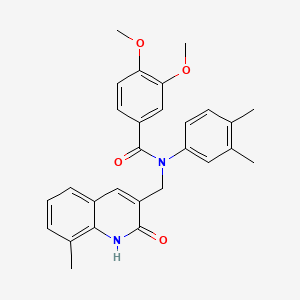
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7712013.png)
